molecular formula C19H28N4O2 B5307030 N-{4-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]phenyl}acetamide

N-{4-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]phenyl}acetamide

Cat. No. B5307030
M. Wt: 344.5 g/mol
InChI Key: RZLOHFBANMSALM-UHFFFAOYSA-N
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Description

N-{4-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]phenyl}acetamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound has been found to have a unique mechanism of action that makes it a promising candidate for further study.

Mechanism of Action

The mechanism of action of N-{4-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]phenyl}acetamide involves binding to a specific protein target. This protein target is involved in several cellular processes, including cell growth and division. By binding to this protein target, this compound may be able to inhibit cell growth and division, which could be useful in the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, preliminary research has suggested that this compound may be able to inhibit the growth of cancer cells and reduce inflammation. Further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using N-{4-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]phenyl}acetamide in lab experiments is its unique mechanism of action. This compound may be able to target specific proteins that are involved in disease states, making it a promising candidate for further study. However, one limitation of using this compound in lab experiments is its potential toxicity. Further research is needed to fully understand the safety profile of this compound.

Future Directions

There are several future directions for research on N-{4-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]phenyl}acetamide. One direction is to study the effects of this compound on different protein targets to determine its potential use in the treatment of other diseases. Another direction is to optimize the synthesis method to improve yield and purity. Finally, researchers may want to study the safety profile of this compound in animal models to determine its potential use in clinical trials.
Conclusion:
In conclusion, this compound is a promising compound for scientific research. Its unique mechanism of action and potential applications in the treatment of diseases make it a promising candidate for further study. However, further research is needed to fully understand the biochemical and physiological effects of this compound and its safety profile.

Synthesis Methods

The synthesis of N-{4-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]phenyl}acetamide involves several steps. The starting material is 4-aminobenzamide, which is reacted with 1,9-dimethyl-1,4,9-triaza-spiro[5.5]undecane-4-carboxylic acid to form an intermediate. This intermediate is then reacted with acetic anhydride to form the final product. The synthesis of this compound has been optimized to yield high purity and yield.

Scientific Research Applications

N-{4-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]phenyl}acetamide has potential applications in scientific research. This compound has been found to have a unique mechanism of action that involves binding to a specific protein target. This protein target has been implicated in several disease states, including cancer and neurodegenerative disorders. By studying the effects of this compound on this protein target, researchers may be able to develop new treatments for these diseases.

properties

IUPAC Name

N-[4-(1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane-4-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O2/c1-15(24)20-17-6-4-16(5-7-17)18(25)23-13-12-22(3)19(14-23)8-10-21(2)11-9-19/h4-7H,8-14H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLOHFBANMSALM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCN(C3(C2)CCN(CC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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